![molecular formula C9H8N2O2 B018239 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one CAS No. 155818-89-6](/img/structure/B18239.png)

1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one" is a heterocyclic compound that falls into the category of pyrrolopyridines, which are known for their diverse biological activities. These compounds have attracted significant attention due to their potential applications in various fields of medicinal chemistry and organic synthesis.

Synthesis Analysis

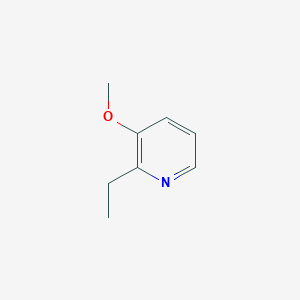

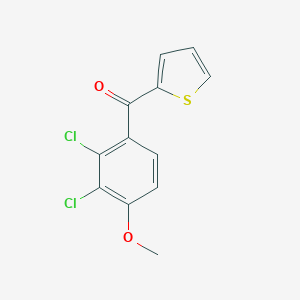

The synthesis of pyrrolopyridine derivatives, including structures similar to "1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one", often involves multicomponent reactions that allow the construction of complex structures from simple precursors. For instance, a novel and efficient synthesis route for pyrrolo[2,3-b]pyridine derivatives uses a one-pot, three-component approach from N-substituted 5-amino-3-cyanopyrroles, various carbonyl compounds, and active methylene compounds under mild conditions (Vilches-Herrera et al., 2013).

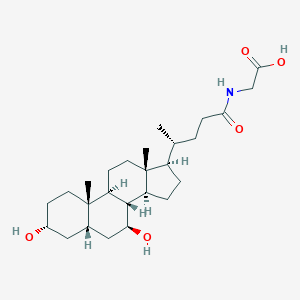

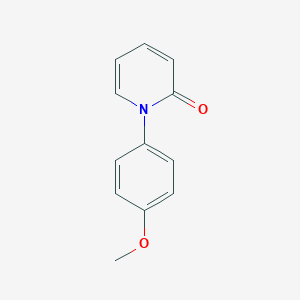

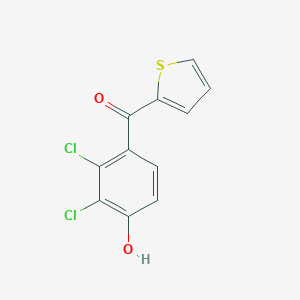

Molecular Structure Analysis

The molecular structure of "1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one" and related derivatives can be elucidated using various spectroscopic methods such as NMR, HSQC, HMBC, and high-resolution mass spectrometry (HRMS). These techniques help confirm the structure of synthesized compounds by providing detailed information about their molecular framework and substituent positions (Nguyen & Dai, 2023).

Chemical Reactions and Properties

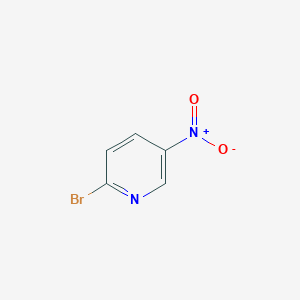

Pyrrolo[2,3-b]pyridines are versatile intermediates in organic synthesis. They undergo various chemical reactions, including coupling, isomerization, and cycloaddition, to produce highly fluorescent and structurally diverse compounds. These reactions are facilitated by specific reaction conditions and can yield products with potential applications in fluorescence-based technologies (Schramm et al., 2006).

科学的研究の応用

Synthesis and Chemical Reactions

Formation via Acetylation : The reaction of nicotinic acid 1-oxide with acetic anhydride can lead to the formation of compounds like 1-acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one. This is part of a study exploring the mechanisms of 2-acetylation in such reactions (Nagano, Nawata, & Hamana, 1987).

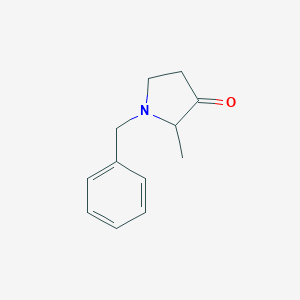

Involvement in Michael Additions : The compound participates in Michael additions with ethylenic and acetylenic carbonyl compounds, leading to the synthesis of various heterocyclic compounds, such as carbazoles, oxaspiroindoles, and pyrroles (Kawasaki et al., 1999).

Novel Synthesis Approaches : An efficient route for synthesizing novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines has been developed. This process involves a three-component reaction and offers a method for creating compounds with potential applications in material science and biology (Vilches-Herrera, Spannenberg, Langer, & Iaroshenko, 2013).

Functional Studies and Potential Applications

Electrophilic Substitutions and Condensations : Investigations into cyclocondensations and electrophilic substitutions involving 1-acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one have provided insights into synthesizing various pyrrolo and pyridine derivatives. These synthetic routes are essential for developing new compounds with potential applications in pharmaceuticals and material sciences (Gupta, Ila, & Junjappa, 1988).

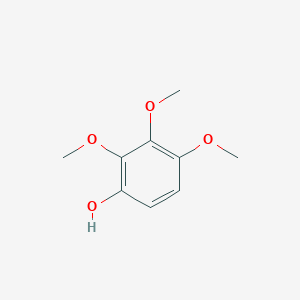

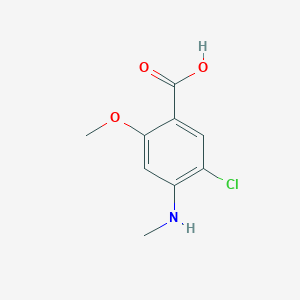

Creation of Complex Molecular Structures : Research on synthesizing complex molecular structures like 1H-pyrrolo[2,3-b]pyridines has led to the development of new synthetic methods. These methods are significant for exploring chemical space and creating novel compounds with various potential applications (Herbert & Wibberley, 1969).

Exploration of Unconquered Chemical Space : The compound is part of a broader effort to explore new heterocyclic structures. This exploration contributes significantly to expanding chemical diversity and discovering compounds with unique properties and applications (Thorimbert, Botuha, & Passador, 2018).

Role in Non-Linear Optics and Drug Development : Investigations into the synthesis and reactivity of related compounds have implications for non-linear optics and drug development. These studies provide insights into the structural and electronic properties of such compounds, which are crucial for designing new materials and pharmaceuticals (Murthy et al., 2017).

特性

IUPAC Name |

1-acetyl-2H-pyrrolo[2,3-b]pyridin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6(12)11-5-8(13)7-3-2-4-10-9(7)11/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXCSLGFVXYJFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)C2=C1N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473716 |

Source

|

| Record name | 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one | |

CAS RN |

155818-89-6 |

Source

|

| Record name | 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)